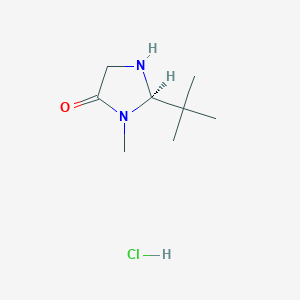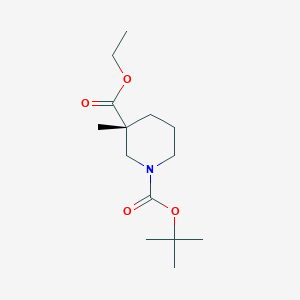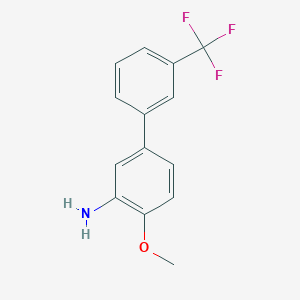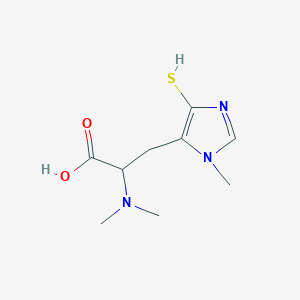
Iturin A8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iturin A8 is a cyclic lipopeptide belonging to the iturin family, which is produced by Bacillus subtilis and related bacteria. This compound is known for its potent antifungal properties and low toxicity, making it a promising candidate for applications in biomedicine and biocontrol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iturin A8 is biosynthesized by non-ribosomal peptide synthetases (NRPSs) in Bacillus species. The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC. These genes encode enzymes responsible for the synthesis of the β-amino fatty acid chain and the cyclic heptapeptide .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and metabolic engineering. For instance, overexpression of acetyl-CoA carboxylase and ACP S-malonyltransferase in Bacillus amyloliquefaciens has been shown to significantly increase the yield of this compound . Additionally, optimizing pH control and carbon source consumption in biofilm reactors can further enhance production .
Chemical Reactions Analysis
Types of Reactions: Iturin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or for analytical purposes.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit enhanced antifungal activity.
Scientific Research Applications
Chemistry: In chemistry, iturin A8 is used as a biosurfactant due to its ability to reduce surface tension and enhance emulsions. This property is valuable in various industrial applications, including soil remediation and microbial enhanced oil recovery .
Biology: this compound exhibits strong antifungal properties, making it useful in biocontrol to protect plants from pathogenic fungi.
Medicine: Emerging research suggests that this compound has anticancer properties, making it a candidate for cancer treatment. Additionally, its antibacterial and antiviral effects are being explored for potential therapeutic applications .
Industry: In the food industry, this compound is used as a biosurfactant to improve the texture and stability of food products. It also finds applications in the pharmaceutical and cosmetic industries for its antibacterial, antifungal, and anti-wrinkle properties .
Mechanism of Action
Iturin A8 exerts its effects by interacting with the cell membranes of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific molecular pathways involved in membrane synthesis and repair, making it highly effective against fungi and bacteria .
Comparison with Similar Compounds
Similar Compounds: Iturin A8 is part of the iturin family, which includes other isomers such as iturin A1, iturin A2, iturin A3, iturin A4, iturin A5, iturin A6, and iturin A7 . These compounds share similar structures but differ in the length of their fatty acid chains and the sequence of amino acids in the cyclic peptide.
Uniqueness: Compared to other iturin isomers, this compound is unique due to its specific fatty acid chain length and amino acid sequence, which contribute to its distinct antifungal properties. Its low toxicity and broad-spectrum activity make it particularly valuable for various applications in biomedicine and industry .
Properties
Molecular Formula |
C51H80N12O14 |
|---|---|
Molecular Weight |
1085.3 g/mol |
IUPAC Name |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74) |
InChI Key |
SYWSRNVDWIDEAD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


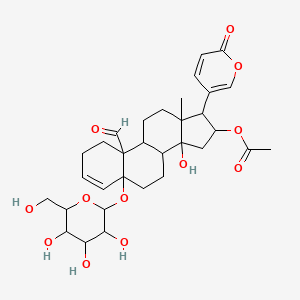



![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
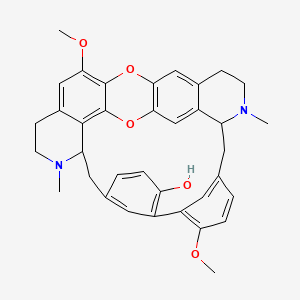
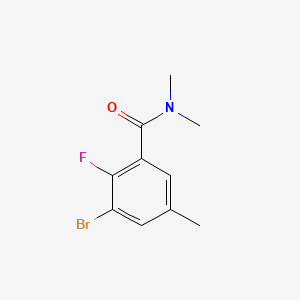

![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
